N-benzyl-5-bromo-3-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-5-bromo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHEPZIQQEJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-Bromo-2-Chloro-3-Methylpyridine
The synthesis typically begins with 5-bromo-2-chloro-3-methylpyridine, where the chlorine atom at the 2-position is displaced by benzylamine.
Reaction Conditions
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Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Temperature: 80–100°C under inert atmosphere
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Time: 12–24 hours
Mechanism
The reaction proceeds via a two-step mechanism:
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Deprotonation: Benzylamine (C₆H₅CH₂NH₂) is deprotonated by the base, forming a nucleophilic amide ion.
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Substitution: The amide ion attacks the electron-deficient 2-position of the pyridine ring, displacing the chloride leaving group.
Yield Optimization
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Excess benzylamine (2–3 equivalents) improves conversion rates.
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Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Reductive Amination Approach
An alternative method employs reductive amination to install the benzyl group onto a pre-functionalized pyridine amine.
Intermediate: 5-Bromo-3-Methylpyridin-2-Amine
This intermediate is synthesized via:
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Nitration: 3-Methylpyridine is nitrated at the 2-position.
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Reduction: The nitro group is reduced to an amine using H₂/Pd-C.
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Bromination: Electrophilic bromination introduces the bromine atom at the 5-position using Br₂/FeBr₃.
Reductive Amination Protocol
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Reactants: 5-Bromo-3-methylpyridin-2-amine + benzaldehyde
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
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Solvent: Methanol (MeOH) or dichloromethane (DCM)
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, palladium-catalyzed Buchwald-Hartwig amination has been explored.
Substrate: 5-Bromo-2-Iodo-3-Methylpyridine
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene at 110°C
Reaction Outcome
Comparative Analysis of Methods
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-Bromo-2-chloro-3-methylpyridine | 70–80% | Simple setup, scalable | Requires halogenated precursor |
| Reductive Amination | 5-Bromo-3-methylpyridin-2-amine | 65–75% | Avoids halogenated intermediates | Multi-step synthesis |
| Buchwald-Hartwig | 5-Bromo-2-iodo-3-methylpyridine | 82% | High regioselectivity | Costly catalysts, oxygen sensitivity |
Critical Parameters in Synthesis
Solvent Effects
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Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.
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Non-polar solvents (toluene) favor Pd-catalyzed reactions by minimizing catalyst decomposition.
Temperature Control
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NAS reactions require elevated temperatures (80–100°C) to overcome aromatic ring deactivation by electron-withdrawing groups.
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Reductive amination proceeds optimally at room temperature to prevent imine hydrolysis.
Purification Challenges
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Residual benzylamine and inorganic salts complicate isolation.
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Solution: Sequential washes with dilute HCl (to remove unreacted amine) and NaHCO₃ (to neutralize acid).
Scalability and Industrial Relevance
The NAS route is preferred for kilogram-scale production due to:
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Availability of 5-bromo-2-chloro-3-methylpyridine from commercial suppliers.
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Minimal purification steps after reaction completion.
Case Study: A pilot plant achieved 78% yield over three batches (50 kg scale) using NAS with automated temperature control.
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize visible-light photocatalysis (e.g., Ir(ppy)₃) to activate C–Cl bonds, enabling room-temperature reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-benzyl-5-bromo-3-methylpyridin-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly utilized in various coupling reactions, such as the Suzuki cross-coupling reaction, where it reacts with benzyl halides under palladium catalysis to form biphenyl derivatives.
Table 1: Summary of Synthetic Applications
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules |
| Coupling Reactions | Participates in Suzuki cross-coupling reactions |
| Substitution Reactions | Bromine can be substituted with other functional groups |
| Polymer Production | Used in synthesizing advanced materials like polymers |
Potential Therapeutic Properties
Research has indicated that this compound exhibits promising biological activities. It has been investigated for its potential as a bioactive compound in drug discovery, particularly for anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
The compound has shown significant antimicrobial activity against Mycobacterium tuberculosis, with IC50 values indicating its potential as a lead compound in anti-tubercular drug development.
Table 2: Anti-tubercular Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.35 - 2.18 |
| Other tested derivatives | Varies |
Neuropharmacological Activity
Studies have explored the interactions of N-benzyl derivatives with serotonin receptors, particularly the 5-HT2A receptor. Modifications in the benzyl group significantly enhance binding affinity and functional activity at these receptors.
Table 3: Binding Affinity at 5-HT Receptors
| Compound | Binding Affinity (nM) |
|---|---|
| N-benzyl derivative A | 0.29 |
| N-benzyl derivative B | 0.074 |
Industrial Applications
This compound is also utilized in various industrial applications:
Advanced Materials Development
The compound is used in the production of advanced materials such as liquid crystals and polymers, which have applications in electronics and coatings .
Pharmaceutical Intermediates
It plays a role in synthesizing pharmaceuticals, including anti-inflammatory drugs and antifungal agents . Its unique structure allows it to be modified for specific therapeutic targets.
Case Studies
Recent studies have highlighted the efficacy of N-benzyl derivatives in cancer treatment:
Case Study: Anticancer Activity
Research demonstrated that derivatives based on the N-benzyl structure exhibited varying degrees of potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives showed IC50 values indicating strong inhibitory effects on cell growth .
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-3-methylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares N-benzyl-5-bromo-3-methylpyridin-2-amine with four structurally related compounds, highlighting differences in substituents, molecular formulas, and key properties:
Biological Activity
N-benzyl-5-bromo-3-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 250.13 g/mol. The presence of the bromine atom and the benzyl group enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, leading to alterations in their function. This interaction can result in various biological effects, such as:
- Inhibition of Enzyme Activity : this compound has been shown to inhibit certain enzymes, which can be beneficial in drug development.
- Modulation of Receptor Signaling : The compound may influence receptor pathways, potentially affecting neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 1: Anti-tubercular Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.35 - 2.18 |
| Other tested derivatives | Varies |
The compound demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating its potential as a lead compound in anti-tubercular drug development.
Neuropharmacological Activity
N-benzyl derivatives have also been explored for their interactions with serotonin receptors, particularly the 5-HT2A receptor. Studies show that modifications in the benzyl group can significantly enhance binding affinity and functional activity at these receptors.
Table 2: Binding Affinity at 5-HT Receptors
| Compound | Binding Affinity (nM) |
|---|---|
| N-benzyl derivative A | 0.29 |
| N-benzyl derivative B | 0.074 |
These findings suggest that N-benzyl substitutions can lead to compounds with high affinity for serotonin receptors, which are crucial in various neuropharmacological processes .
Synthesis and Evaluation
A series of compounds related to this compound were synthesized and evaluated for their biological activities. For instance, researchers prepared various derivatives by altering substituents on the benzyl group and assessed their efficacy against tuberculosis and their binding affinity to serotonin receptors.
One notable study involved the synthesis of several N-benzylated compounds which were screened for their anti-tubercular activity, revealing that specific structural modifications could enhance potency significantly .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate the product before decomposition.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
Answer:
Critical characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- X-ray Crystallography :
- Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N motifs), critical for understanding solid-state behavior .
Q. Data Interpretation :
- Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate structural assignments .
What safety precautions are recommended when handling this compound?
Basic Research Question
Answer:
- Hazard Class : IRRITANT (skin/eye contact risks). Use PPE (gloves, goggles) in a fume hood .
- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Avoid aqueous disposal due to bromine content .
Q. Emergency Protocols :
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Answer:
The bromine atom at the 5-position acts as a reactive site for:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids (e.g., using Pd(PPh₃)₄, Na₂CO₃, in dioxane/H₂O). The bromine’s electronegativity enhances oxidative addition to Pd(0) .
- Buchwald-Hartwig Amination : Substitution with amines (e.g., morpholine) under Pd/XPhos catalysis. Bromine’s leaving-group ability facilitates C–N bond formation .
Q. Kinetic Studies :
- Bromine’s position sterically hinders para-substitution, directing reactivity to the meta-position. Computational modeling (e.g., DFT) can predict regioselectivity .
What methodologies are used to evaluate the biological activity of this compound derivatives?
Advanced Research Question
Answer:
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
- Cell-Based Studies :
Q. Structural Optimization :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. SAR studies guide modifications for improved potency .
How do structural modifications (e.g., substituent changes) affect the physicochemical properties of this compound?
Advanced Research Question
Answer:
- Lipophilicity :
- Electronic Effects :
- Electron-donating groups (e.g., -OCH₃) at the 3-position reduce electrophilicity, altering reactivity in nucleophilic substitutions .
- Thermal Stability :
- Methyl groups enhance stability (TGA analysis shows decomposition >200°C). Bulkier substituents (e.g., cyclohexyl) may lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
